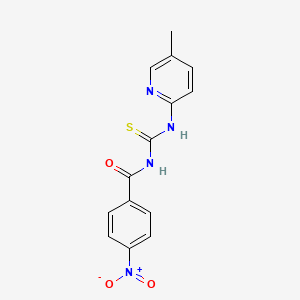![molecular formula C24H23N3O4S B2948848 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide CAS No. 681270-09-7](/img/structure/B2948848.png)
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide is a complex chemical compound notable for its intricate structure and multifaceted applications in various scientific fields. The compound’s architecture features a diazocin core integrated with sulfonyl and phenylbenzamide groups, suggesting a synthesis of stability and reactivity that is exploited in advanced research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide involves several key steps, commencing with the formation of the diazocin ring. This is typically achieved through cyclization reactions involving precursor compounds under controlled conditions. Subsequent reactions introduce the sulfonyl and phenylbenzamide moieties, often employing sulfonyl chloride and benzoyl chloride in the presence of appropriate catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimized reaction conditions to ensure high yields and purity. This includes precise temperature control, use of high-purity reagents, and employment of continuous flow reactors for efficient synthesis. Purification typically involves recrystallization and chromatographic techniques to isolate the desired product from by-products.
化学反応の分析
Types of Reactions
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity or modifying its biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule, impacting its overall stability and reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the modification of specific functional groups without disrupting the core structure.
Common Reagents and Conditions
Reagents commonly employed in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with parameters such as temperature, solvent, and reaction time being meticulously controlled.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions employed. Oxidation can yield more oxygenated derivatives, reduction may produce simpler or partially hydrogenated compounds, and substitution reactions can result in a wide array of functionalized derivatives depending on the substituents introduced.
科学的研究の応用
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide finds applications across a broad spectrum of scientific disciplines:
Chemistry
In chemistry, it is utilized as a precursor for synthesizing more complex molecules and as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.
Biology
Biologically, the compound’s structural complexity lends itself to studies in molecular biology, particularly in understanding interactions with biomolecules and cellular pathways.
Medicine
In medicine, its potential therapeutic properties are explored, including its use as a scaffold for drug development targeting specific diseases or pathological conditions.
Industry
Industrially, the compound is employed in the synthesis of advanced materials, potentially offering unique properties for applications in electronics, coatings, and specialty chemicals.
作用機序
Unique Features
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide stands out due to its distinctive diazocin core, which is less common in similar compounds. This unique structure imparts specific reactivity and stability properties that are exploited in specialized applications.
Similar Compounds
Similar compounds include other diazocin derivatives and sulfonylbenzamides. These compounds may share some structural features but differ in their substitution patterns or functional groups, leading to variations in their chemical behavior and applications.
類似化合物との比較
N-(4-((5,6-dihydro-1H-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-((8-oxo-1,2,3,4-tetrahydro-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-(sulfonyl)phenyl)benzamide
Hope this helps—anything else you're curious about?
特性
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h1-12,17,19H,13-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQSDRMYVTXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)



![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948775.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)


![[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B2948782.png)

![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2948785.png)

